Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-
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Overview
Description
Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl-, also known as 4-chlorobenzophenone, is an organic compound with the molecular formula C13H9ClO. It is a derivative of benzophenone, where one of the phenyl groups is substituted with a 4-chlorophenyl group. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-chlorobenzoyl chloride and benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl- undergoes various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-chlorobenzhydrol.
Oxidation: 4-chlorobenzoic acid.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Scientific Research Applications
Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl- involves its interaction with specific molecular targets. For example, in enzyme inhibition studies, the compound binds to the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity . The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Methanone, [5-(4-chlorophenyl)-2-furanyl]phenyl- can be compared with other similar compounds such as:
Benzophenone: The parent compound, which lacks the 4-chlorophenyl substitution.
4-Chlorobenzophenone: A closely related compound with similar chemical properties.
5-Chloro-2-(methylamino)phenyl]phenylmethanone: Another derivative with additional functional groups that confer different chemical and biological properties.
Properties
CAS No. |
59835-51-7 |
---|---|
Molecular Formula |
C17H11ClO2 |
Molecular Weight |
282.7 g/mol |
IUPAC Name |
[5-(4-chlorophenyl)furan-2-yl]-phenylmethanone |
InChI |
InChI=1S/C17H11ClO2/c18-14-8-6-12(7-9-14)15-10-11-16(20-15)17(19)13-4-2-1-3-5-13/h1-11H |
InChI Key |
KZBVHHBIONEXPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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